1-(3-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one
Description
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Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
BNPJKNAHTFYDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC)Cl |
Origin of Product |
United States |
Biological Activity
1-(3-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one, with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an amino group, a methylthio group, and a chloropropanone moiety, allows for diverse chemical interactions that may influence various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration is significant as it enables the compound to participate in various biochemical interactions, potentially leading to therapeutic applications.
Research indicates that this compound may exhibit its biological effects through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The methylthio group enhances hydrophobic interactions, which may improve binding affinity to biological macromolecules.
- Covalent Bonding : The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications of target biomolecules.
These interactions suggest that the compound could modulate enzyme activity and receptor functions, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth.
Anticancer Potential
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Research Findings
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating infections.
- Cancer Cell Line Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
